2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide
Overview
Description
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide is an organic compound belonging to the class of benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains four carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide typically involves the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by cyclization to form the benzothiazine ring. The resulting intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
- 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic acid
- 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}phenyl)acetamide
- 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide
Uniqueness: 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide is unique due to its specific structural features and the presence of the acetohydrazide group. This makes it distinct from other benzothiazine derivatives and contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c11-13-9(14)5-8-10(15)12-6-3-1-2-4-7(6)16-8/h1-4,8H,5,11H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRORGHKZBEAOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392583 | |
Record name | 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-65-0 | |
Record name | 3,4-Dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175202-65-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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